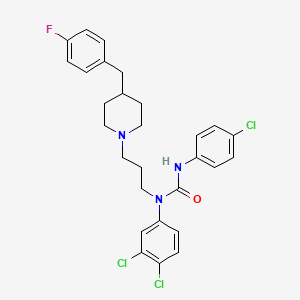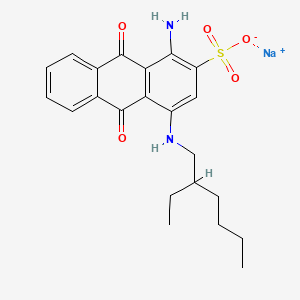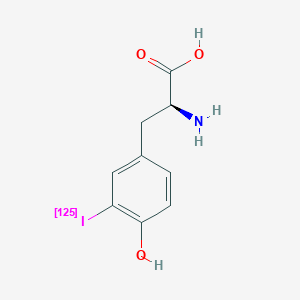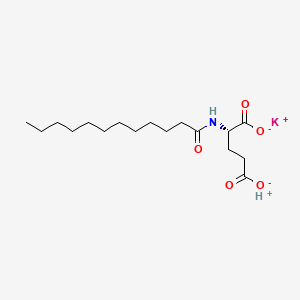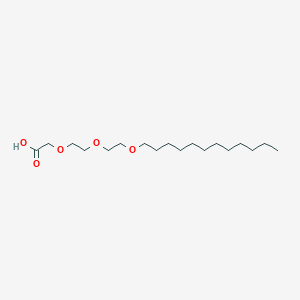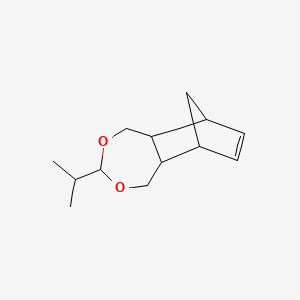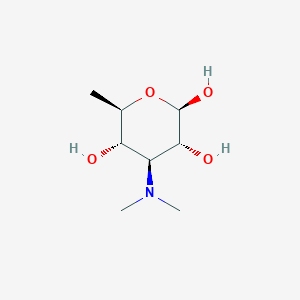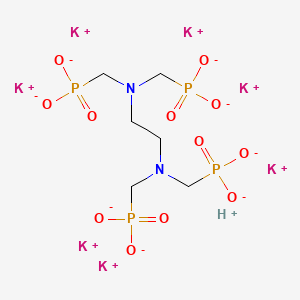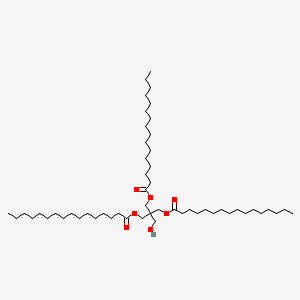
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone is an organic compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-5-(butylthio)-5-propyl-2(3H)-furanone typically involves the reaction of a furanone precursor with butylthiol and propyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the furanone ring to a more saturated form, altering its chemical properties.
Substitution: The butylthio and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced furanones, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development. It has potential antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dihydro-5-(butylthio)-5-propyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Dihydro-5-(butylthio)-5-propyl-2(3H)-furanone can be compared with other furanone derivatives, such as:
Dihydro-5-(methylthio)-5-propyl-2(3H)-furanone: Similar structure but with a methylthio group instead of a butylthio group.
Dihydro-5-(butylthio)-5-ethyl-2(3H)-furanone: Similar structure but with an ethyl group instead of a propyl group.
Dihydro-5-(butylthio)-5-methyl-2(3H)-furanone: Similar structure but with a methyl group instead of a propyl group.
The uniqueness of this compound lies in its specific combination of butylthio and propyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
120388-35-4 |
|---|---|
Molecular Formula |
C11H20O2S |
Molecular Weight |
216.34 g/mol |
IUPAC Name |
5-butylsulfanyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C11H20O2S/c1-3-5-9-14-11(7-4-2)8-6-10(12)13-11/h3-9H2,1-2H3 |
InChI Key |
FBPHPJSLOHKFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1(CCC(=O)O1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


